Cas no 383135-03-3 ((5-Isopropyl-2-methoxyphenyl)acetic acid)

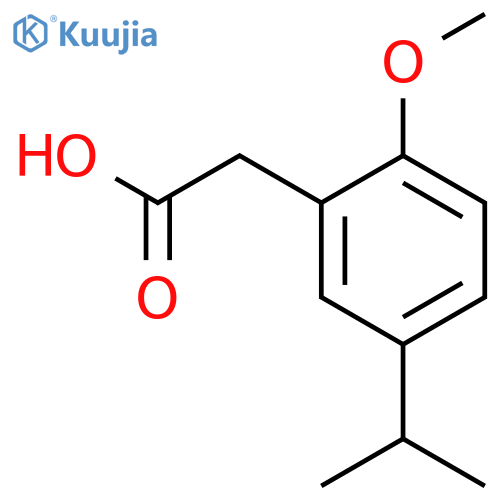

383135-03-3 structure

商品名:(5-Isopropyl-2-methoxyphenyl)acetic acid

CAS番号:383135-03-3

MF:C12H16O3

メガワット:208.253643989563

CID:3111751

(5-Isopropyl-2-methoxyphenyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- (5-Isopropyl-2-methoxyphenyl)acetic acid

-

計算された属性

- せいみつぶんしりょう: 208.11

- どういたいしつりょう: 208.11

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 213

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

(5-Isopropyl-2-methoxyphenyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | I872780-1g |

(5-Isopropyl-2-methoxyphenyl)acetic Acid |

383135-03-3 | 1g |

$ 325.00 | 2022-06-02 | ||

| 1PlusChem | 1P00I823-100mg |

(5-Isopropyl-2-methoxyphenyl)acetic acid |

383135-03-3 | 95% | 100mg |

$64.00 | 2024-05-03 | |

| A2B Chem LLC | AI49451-250mg |

2-(5-Isopropyl-2-methoxyphenyl)acetic acid |

383135-03-3 | 95% | 250mg |

$86.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652041-1g |

2-(5-Isopropyl-2-methoxyphenyl)acetic acid |

383135-03-3 | 98% | 1g |

¥2611.00 | 2024-05-16 | |

| eNovation Chemicals LLC | Y1212167-5g |

2-(5-isopropyl-2-methoxyphenyl)acetic acid |

383135-03-3 | 95% | 5g |

$1250 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1212167-5g |

2-(5-Isopropyl-2-methoxyphenyl)acetic acid |

383135-03-3 | 95% | 5g |

$1250 | 2024-07-23 | |

| TRC | I872780-500mg |

(5-Isopropyl-2-methoxyphenyl)acetic Acid |

383135-03-3 | 500mg |

$ 282.00 | 2023-04-15 | ||

| Aaron | AR00I8AF-100mg |

(5-Isopropyl-2-methoxyphenyl)acetic Acid |

383135-03-3 | 95% | 100mg |

$87.00 | 2025-02-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652041-100mg |

2-(5-Isopropyl-2-methoxyphenyl)acetic acid |

383135-03-3 | 98% | 100mg |

¥647.00 | 2024-05-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652041-250mg |

2-(5-Isopropyl-2-methoxyphenyl)acetic acid |

383135-03-3 | 98% | 250mg |

¥1114.00 | 2024-05-16 |

(5-Isopropyl-2-methoxyphenyl)acetic acid 関連文献

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

383135-03-3 ((5-Isopropyl-2-methoxyphenyl)acetic acid) 関連製品

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬